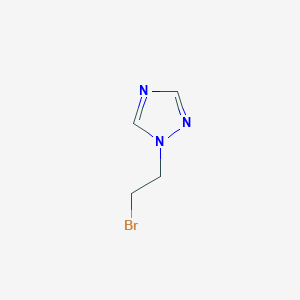
2-Acetoxy-3'-cyanobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxy-3’-cyanobenzophenone is a chemical compound with the molecular formula C16H11NO3 . It has a molecular weight of 265.27 . The compound is also known by its IUPAC name, 2-(3-cyanobenzoyl)phenyl acetate .
Molecular Structure Analysis
The molecular structure of 2-Acetoxy-3’-cyanobenzophenone is characterized by its linear formula C16H11NO3 . The InChI code for this compound is 1S/C16H11NO3/c1-11(18)20-15-8-3-2-7-14(15)16(19)13-6-4-5-12(9-13)10-17/h2-9H,1H3 .Wissenschaftliche Forschungsanwendungen
Photochemistry Applications
- The study on the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate by Plíštil et al. (2006) highlights the potential of related compounds in synthetic organic chemistry through photolysis, revealing mechanisms of hydrogen migration and cyclization in dry, nonnucleophilic solvents, leading to the formation of indanone derivatives and lactones (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
Synthetic Chemistry
- The work by Warkentin (2009) on 2,5-Dihydro-1,3,4-oxadiazoles and bis(heteroatom-substituted)carbenes demonstrates the utility of these compounds in the thermal generation of various carbenes, which are nucleophilic and react with electrophilic functional groups, facilitating the synthesis of acetals, cyclopropanones, and cyclopropenones, thereby enhancing synthetic chemistry's toolbox (Warkentin, 2009).
Environmental and Health Studies
- Research by Watanabe et al. (2015) on the metabolism of UV-filter benzophenone-3 by rat and human liver microsomes underscores the environmental and health relevance of benzophenones, examining their metabolic pathways and impacts on endocrine-disrupting activity (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).
Material Science and Polymer Research
- The synthesis and characterization of o-Hydroxybenzophenone chromophore bonded to aminopropyl silica gel microbeads by Senda et al. (2008) illustrate applications in material science, focusing on enhancing thermal and photochemical stabilities of the bonded chromophores, relevant for developing advanced materials with specific optical properties (Senda, Hidaka, Matsumoto, Shiragami, & Yasuda, 2008).
Analytical Chemistry
- The development of methods for determining benzophenone-3 and its metabolites in human serum by Tarazona, Chisvert, & Salvador (2013) through dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry highlights the importance of analytical techniques in studying the environmental and biological impacts of chemical compounds (Tarazona, Chisvert, & Salvador, 2013).
Eigenschaften
IUPAC Name |
[2-(3-cyanobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-11(18)20-15-8-3-2-7-14(15)16(19)13-6-4-5-12(9-13)10-17/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRXVSWZRCEUQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641570 |
Source


|
| Record name | 2-(3-Cyanobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890099-31-7 |
Source


|
| Record name | 3-[2-(Acetyloxy)benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Cyanobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














